molecular formula C10H13Cl2NO2 B2757480 Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride CAS No. 2344679-01-0

Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride

Cat. No.: B2757480
CAS No.: 2344679-01-0
M. Wt: 250.12
InChI Key: ZXFPHMQKZWADLH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride is a chiral α-amino ester derivative with a benzyl chloride substituent. The compound features an acetamide backbone, where the amino group is attached to a chloromethyl-substituted aromatic ring. This structure confers reactivity at the chloromethyl site, making it valuable in pharmaceutical synthesis as an intermediate for alkylation or nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFPHMQKZWADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Followed by Esterification

A widely reported method begins with 4-(chloromethyl)benzaldehyde as the starting material. The aldehyde undergoes condensation with ethyl cyanoacetate in the presence of ammonium acetate to form 2-cyano-2-[4-(chloromethyl)phenyl]acetate. Subsequent hydrogenation using Raney nickel under $$ \text{H}2 $$ pressure (3–5 bar) reduces the nitrile group to a primary amine, yielding 2-amino-2-[4-(chloromethyl)phenyl]acetic acid. Esterification with methanol in the presence of thionyl chloride ($$ \text{SOCl}2 $$) or sulfuric acid ($$ \text{H}2\text{SO}4 $$) converts the carboxylic acid to the methyl ester. Finally, treatment with hydrochloric acid gas in acetone or methanol produces the hydrochloride salt.

Key Conditions :

  • Condensation : Ethanol solvent, reflux at 80–85°C for 6–8 hours.
  • Hydrogenation : 50–60°C, 3–5 bar $$ \text{H}_2 $$, 85–90% yield.
  • Esterification : Methanol in excess, $$ \text{SOCl}_2 $$ at 0–5°C, 70–75% yield.

Strecker Synthesis with Chloromethylphenyl Precursors

An alternative approach employs the Strecker amino acid synthesis. 4-(Chloromethyl)benzaldehyde reacts with ammonium chloride ($$ \text{NH}4\text{Cl} $$) and potassium cyanide ($$ \text{KCN} $$) in aqueous methanol to form the α-amino nitrile intermediate. Acidic hydrolysis with 6 M hydrochloric acid ($$ \text{HCl} $$) at 90–95°C for 12 hours yields 2-amino-2-[4-(chloromethyl)phenyl]acetic acid. Esterification with methanol and $$ \text{H}2\text{SO}_4 $$, followed by salt formation with $$ \text{HCl} $$, completes the synthesis.

Advantages :

  • Avoids hydrogenation steps, reducing catalyst costs.
  • Higher functional group tolerance for sensitive chloromethyl groups.

Challenges :

  • Cyanide handling requires strict safety protocols.
  • Hydrolysis conditions may degrade the chloromethyl moiety if temperatures exceed 100°C.

Optimization of Hydrochloride Salt Formation

The final hydrochloride salt formation is critical for stability and bioavailability. Two predominant methods are observed:

Direct Gas Purging

The free base of methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate is dissolved in acetone or methanol. Hydrochloric acid gas ($$ \text{HCl} $$) is purged into the solution at 0–5°C until pH 1–2 is achieved. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.

Yield : 85–90%
Purity : >99% (by HPLC) when using anhydrous solvents.

Acid-Base Neutralization

The free base is reacted with concentrated $$ \text{HCl} $$ in aqueous ethanol (1:1 v/v). The mixture is stirred at 25°C for 2 hours, then cooled to 5°C to crystallize the hydrochloride salt. This method is less common due to potential hydrolysis of the ester group in aqueous acidic conditions.

Industrial-Scale Considerations

Solvent Selection

  • Esterification : Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or toluene are preferred for their low boiling points and ease of removal.
  • Salt Formation : Acetone minimizes co-solvent interactions, enhancing crystal purity.

Byproduct Management

The hydrolysis of intermediates like 2-cyano-2-[4-(chloromethyl)phenyl]acetate generates trace ammonium salts, removed via aqueous washes. Chloromethyl group stability is ensured by maintaining reaction temperatures below 90°C and avoiding strong bases.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Strecker Synthesis
Yield 70–75% 65–70%
Catalyst Cost High (Raney nickel) Low
Safety Moderate High (cyanide use)
Scalability Industrial-friendly Limited by cyanide

Recent Advancements

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media (e.g., tert-butanol) avoids acidic conditions, preserving the chloromethyl group. Reported yields reach 80% with immobilized Candida antarctica lipase B.

Flow Chemistry

Continuous-flow hydrogenation reduces reaction times from 12 hours to 30 minutes. Microreactors enhance heat transfer, preventing thermal degradation of intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the aromatic ring, alterations to the ester group, and stereochemical configurations. Below is a comparative analysis based on substituent effects, molecular properties, and synthetic applicability.

Table 1: Comparative Data for Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate Hydrochloride and Analogues
Compound Name (CAS) Molecular Formula Substituent(s) Molecular Weight Key Properties/Applications References
Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate HCl C₁₁H₁₃Cl₂NO₂ 4-(Chloromethyl)phenyl 278.14 High reactivity (Cl as leaving group); intermediate for alkylation -
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate HCl (390815-48-2) C₁₀H₁₀F₃NO₂·HCl 4-(Trifluoromethyl)phenyl 287.65 Enhanced lipophilicity; electron-withdrawing CF₃ group improves metabolic stability
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₁FNO₂·HCl 4-Fluorophenyl 219.65 Reduced steric bulk; fluorine enhances bioavailability
Methyl 2-amino-2-(pyridin-2-yl)acetate HCl C₈H₁₁ClN₂O₂ Pyridin-2-yl 202.64 Nitrogen-containing aromatic ring; increased solubility in polar solvents
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl (2061996-78-7) C₉H₁₀F₂NO₂·HCl 2,4-Difluorophenyl 237.64 Dual electron-withdrawing F groups; potential for enhanced CNS penetration
Methyl 2-[4-(methylamino)phenoxy]acetate HCl (1461714-23-7) C₁₀H₁₄ClNO₃ 4-(Methylamino)phenoxy 231.68 Ether linkage; modified pharmacokinetics due to phenoxy group

Biological Activity

Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride is a synthetic compound with notable structural features that confer unique biological activities. This compound is primarily studied for its potential applications in medicinal chemistry and its interactions with biological systems. The following sections detail the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its amino and ester functional groups, which play crucial roles in its reactivity and biological interactions. The synthesis typically involves the reaction of appropriate phenolic precursors with chloromethyl derivatives under controlled conditions to yield the desired product.

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa200
Bacillus subtilis150

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast)30
A549 (Lung)25
HeLa (Cervical)20

These findings imply that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to function as a ligand that binds to receptors or enzymes, modulating their activity and triggering downstream biological effects.

Research indicates that the compound may inhibit certain pathways involved in cell proliferation and survival, contributing to its cytotoxic effects in cancer cells. Additionally, its antimicrobial action may stem from disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers investigated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in vitro, suggesting that this compound could be developed into a novel antibiotic therapy.

Case Study 2: Cancer Cell Line Studies

A study conducted at a prominent cancer research institute assessed the cytotoxicity of the compound on various cancer cell lines. Results indicated that this compound effectively induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via esterification of an amino acid derivative followed by chloromethylation. For example, hydrogenation using Pd/C under 40 psi pressure (ethanol solvent) is employed to reduce intermediates, followed by column chromatography (silica gel) and acid treatment (e.g., HCl in ethyl acetate) to isolate the hydrochloride salt . Purity is confirmed via NMR (e.g., δ 7.3–7.5 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]⁺ peaks) .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.6 ppm, methyl ester at δ 3.7 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions . X-ray crystallography (e.g., triclinic P1 space group, α/β angles ~90–100°) may resolve stereochemical ambiguities in derivatives .

Q. What solvents and reaction conditions optimize the synthesis of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance chloromethylation efficiency, while bases like triethylamine neutralize HCl byproducts . Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess the electrophilicity of the chloromethyl group, predicting sites for nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Solvent effects (e.g., dielectric constant of DMSO vs. water) are modeled using COSMO-RS .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) are addressed by standardizing assay conditions (pH, temperature) and validating purity (>98% via HPLC). Comparative studies using isogenic cell lines control for off-target effects .

Q. How does stereochemistry at the α-amino position influence pharmacological activity?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) produces (R)- and (S)-isomers. Circular Dichroism (CD) and kinetic resolution assays correlate stereochemistry with receptor binding (e.g., serotonin/dopamine receptor modulation) .

Q. What analytical techniques quantify trace impurities in this compound?

  • Methodological Answer : LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) detects impurities at ppm levels. Solid-state NMR identifies crystalline polymorphs affecting solubility .

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